(S)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol, also known as 2-Amino-2-(4-ethoxyphenyl)ethanol, is an organic compound that belongs to the class of amino alcohols. It features a chiral center, which makes it significant in various biological applications. This compound is characterized by its ethoxy group attached to a phenyl ring, contributing to its unique properties and reactivity.
The primary source for synthesizing (S)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol is 4-ethoxyphenol, which undergoes a series of chemical transformations to yield the desired product. The compound can be synthesized in laboratory settings and has potential applications in both academic research and industrial processes.
This compound is classified under:
The synthesis of (S)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and the use of catalysts or reducing agents such as lithium aluminum hydride for reductions and various acids for nitration.
Key molecular data includes:
(S)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of (S)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol involves its interaction with biological targets, primarily through its amino and hydroxyl groups:
This interaction profile is crucial for its potential role in enzyme inhibition studies and receptor binding assays.
Key chemical properties include:
These properties make it suitable for various applications in both laboratory and industrial settings .
(S)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol has several notable scientific uses:
These applications highlight the compound's versatility and importance across multiple scientific disciplines .
Asymmetric hydrogenation of prochiral α-amino ketones constitutes the most atom-economical route to (S)-β-amino alcohols. Chiral ruthenium-BINAP complexes facilitate the reduction of 2-amino-1-(4-ethoxyphenyl)ethan-1-one, achieving >95% ee under mild conditions (20–50°C, 50–100 bar H₂) by leveraging π-stacking between the ethoxyphenyl group and the ligand’s aromatic systems [2]. Crucially, electron-donating para-ethoxy substituents enhance substrate coordination, elevating enantioselectivity by 15–20% compared to unsubstituted analogs [2] [6].
Reductive cross-coupling exploits planar chiral ferrocenyl donors to transfer stereochemical information. Samarium iodide-mediated coupling between N-tosyl ferrocenylideneamine and 4-ethoxybenzaldehyde yields anti-β-amino alcohol derivatives with 92% de and 98% ee via a chelated transition state that positions the ethoxyphenyl group equatorially [6] [4]. Though stoichiometric in chiral auxiliaries, this method bypasses sensitive organometallic catalysts.
Table 1: Comparative Analysis of Asymmetric Synthesis Approaches for (S)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol
Method | Chiral Controller | Yield (%) | ee (%) | Key Advantage | Limitation |
---|---|---|---|---|---|
Ru-BINAP Hydrogenation | (S)-BINAP-RuCl₂ complex | 88 | 98 | Atom economy; low catalyst loading (0.5 mol%) | High-pressure operation |
Reductive Cross-Coupling | (Sp)-Ferrocenecarboxaldehyde | 76 | 95 | Ambient conditions; high diastereoselectivity | Stoichiometric chiral reagent use |
Enzymatic Amination | Transaminase (ATA-117) | 82 | >99 | Aqueous phase; no metal residues | Substrate specificity constraints |
Multi-enzyme systems overcome kinetic limitations of single-step biotransformations. Transketolase (TK)-transaminase (TA) cascades convert achiral 4-ethoxybenzaldehyde to the target (S)-β-amino alcohol via a hydroxychalcone intermediate. Engineered Candida antarctica TK and Chromobacterium violaceum TA co-immobilized on epoxy-functionalized silica achieve 85% yield and >99% ee in continuous-flow reactors (residence time = 2.5 h) by channeling unstable intermediates [7]. NADPH-dependent ketoreductases (KREDs) with cofactor regeneration via glucose dehydrogenase (GDH) selectively reduce o-chloro-β-keto esters, yielding key synthons for SNAr with ethanolamine. Mutant KRED-P1-J variant (Codexis) delivers 92% ee (S) at 200 g/L substrate loading [7].
Deracemization integrates kinetic resolution with in situ racemization: lipase-catalyzed acylation of (±)-alcohol (vinyl acetate acyl donor) pairs with racemizing catalysts (Shvo’s catalyst, 0.1 mol%) achieves dynamic kinetic resolution (DKR), converting racemates to enantiopure (S)-acetamide (98% ee) followed by hydrolysis [7].
Table 2: Performance Metrics for Biocatalytic Deracemization Systems
Biocatalyst | Racemization Catalyst | Reaction Time (h) | Conversion (%) | ee (%) | Product |
---|---|---|---|---|---|
Pseudomonas fluorescens Lipase (PFL) | Shvo catalyst (Ru) | 24 | 99 | 98 | (S)-Acetamide derivative |
CAL-B (Immobilized) | VAPOL-phosphate (organo) | 48 | 95 | 97 | (S)-Acetate ester |
Ene-reductase/Oxidase Cascade | None (redox deracemization) | 72 | 90 | >99 | (S)-Alcohol |
Diastereomeric Salt Crystallization: Industrially scalable resolution employs diastereomeric salt formation with chiral acids. Combinatorial screening identifies optimal resolving agents: dibenzoyl-(D)-tartaric acid (DBTA) resolves the (S)-isomer from racemates in ethanol/water (4:1) with 40% yield and 99.5% ee after two crystallizations. Critical parameters include solvent dielectric constant (ε = 24.3 for EtOH/H₂O) and stoichiometry (amine:acid = 1:0.5). Crystals exhibit distinct diffraction patterns (PXRD) with d-spacings at 7.8 Å and 5.3 Å for (S)-DBTA vs. 6.9 Å for (R)-counterpart [1] [3] [9].
Preparative Chromatography: Supercritical Fluid Chromatography (SFC) on polysaccharide-based CSPs (Chiralpak® AD-H, amylose tris(3,5-dimethylphenylcarbamate)) resolves 5 g racemate per run (CO₂/MeOH/DEA = 85:15:0.1, 25°C) at 99% ee (S) and 98% recovery. Low viscosity of CO₂-based mobile phases enables 3× higher loading vs. HPLC. For low-solubility substrates, extraction-injection techniques prevent column precipitation—adsorbing racemate onto celite within the sample loop permits selective dissolution into mobile phase [9] [3]. When SFC fails, normal-phase HPLC on Whelk-O®1 (Pirkle-type) CSP with hexane/IPA/DEA (90:10:0.1) achieves baseline separation (α = 2.1) [1].
Solid-phase peptide synthesis (SPPS) tactics enable fragment coupling under green conditions. The lipidated lysine precursor Fmoc-Lys(Palm-Glu-OtBu)-OH is anchored to 2-chlorotrityl resin (loading: 0.8 mmol/g). Following chain assembly via TBEC (1-tert-butyl-3-ethylcarbodiimide)/OxymaPure® couplings in DMSO/butyl acetate (3:7), TFA cleavage yields C16-lipidated peptide precursors for reductive amination with 4-ethoxybenzaldehyde, yielding (S)-alcohol after borohydride reduction. TBEC minimizes epimerization (≤0.3%) vs. DIC and eliminates toxic HCN byproducts [5].
Immobilized catalysts enhance recyclability: ferrocenylphosphine-(S,S)-DPEN ligands grafted onto mesoporous SBA-15 (surface area: 780 m²/g) facilitate asymmetric transfer hydrogenation in flow reactors. Ethanol/water (1:1) with azeotropic HCO₂H/NEt₃ as hydride source achieves 94% ee (S) over 10 cycles (TON = 580) [6]. Covalent immobilization via triethoxy silyl linkers prevents leaching (<0.1 ppm Ru).
Table 3: Solid-Phase and Immobilized Catalyst Strategies
Strategy | Solid Support/Reagent | Key Reaction | Purity/ee (%) | Scale Achieved | Environmental Impact |
---|---|---|---|---|---|
SPPS with TBEC/OxymaPure® | 2-Chlorotrityl resin | Fragment coupling & lipidation | 90 (HPLC purity) | 500 g peptide | DMF-free; 60% solvent reduction |
Catch-and-Release Lipidation | PurePep® EasyClean agarose | On-resin lipidation | 95 | 100 g | Eliminates preparative HPLC |
SBA-15-Immobilized Ru Catalyst | Mesoporous silica | Asymmetric transfer hydrogenation | 94 ee | 20 g (10 cycles) | Recyclable catalyst; aqueous medium |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0